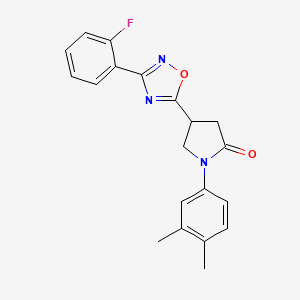

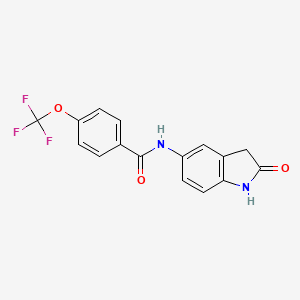

![molecular formula C20H16N4O4S B3011922 N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea CAS No. 1116063-26-3](/img/structure/B3011922.png)

N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

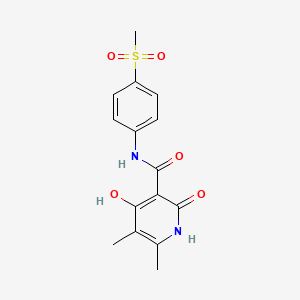

The synthesis of N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea involves the reaction of acylazides with a suitable precursor containing the benzimidazole and phenyl groups. Although the specific compound is not detailed in the provided papers, a similar process is described in the synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas. In this case, the reaction involves the use of 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole as the precursor. The structures of the synthesized compounds were confirmed using techniques such as IR, ^1H NMR, and elementary analysis . This suggests that a similar approach could be used for the synthesis of the compound , with the appropriate precursors and substituents.

Molecular Structure Analysis

The molecular structure of benzimidazole-urea derivatives is critical for their biological activity, particularly as inhibitors of kinase receptors. The structure-activity relationship (SAR) studies have shown that the N1 nitrogen atoms in both the benzimidazole and urea moieties play a crucial role in the activity of these compounds. X-ray crystallography has been used to elucidate the interaction of benzimidazole-urea compounds with the VEGFR-2 enzyme, revealing the importance of the N1 nitrogen and the urea moiety in binding to the enzyme. The phenyl ring, referred to as segment A, is also significant as it occupies the back pocket of the enzyme, with a 3-hydrophobic substituent being favored for TIE-2 activity . This information can be extrapolated to the compound of interest, suggesting that its molecular structure is likely to be critical for its biological activity.

Chemical Reactions Analysis

The chemical reactions involving N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea are not explicitly detailed in the provided papers. However, the biological activity of similar compounds, such as the benzimidazole-urea derivatives, indicates that these compounds can interact with kinase receptors like VEGFR-2 and TIE-2, which are involved in angiogenesis . The specific interactions and reactions with these receptors would depend on the precise structure of the compound, including the substituents on the benzimidazole and phenyl rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of benzimidazole and phenyl groups can affect properties such as solubility, melting point, and stability. The papers provided do not offer specific data on the physical and chemical properties of N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea. However, the preliminary biological activity tests on related compounds have shown that some have good activity as plant growth regulators . This suggests that the compound may also possess similar properties that could be explored for potential applications in agriculture or medicine.

Aplicaciones Científicas De Investigación

Synthesis of New Heterocyclic Systems

The compound has been involved in the synthesis of new heterocyclic systems like pyrimido[4′,5′:4,5]pyrimido[1,2-a]benzimidazole derivatives. These compounds are obtained through cyclization reactions involving ethoxycarbonyl and phenylpyrimido structures (Dorokhov et al., 1991).

Development of Novel Biological Activities

The compound forms a part of the structure in the synthesis of derivatives with potential biological activities. For instance, it has been used in creating compounds with plant growth regulatory properties (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Role in Angiogenesis Inhibition

Some derivatives of the compound have shown properties as inhibitors of tyrosine kinase receptors involved in angiogenesis, such as VEGFR-2 and TIE-2, making them significant in cancer research (Hasegawa et al., 2007).

Exploration of Antibacterial and Anticancer Properties

Derivatives of this compound have been synthesized and evaluated for their antibacterial and anticancer activities. The synthesis process often involves complex reactions leading to the formation of compounds with significant biological activities (Rida et al., 1988), (Esteves-Souza et al., 2006).

Synthesis of Neuroprotective Compounds

The compound has been used in the synthesis of derivatives with neuroprotective properties, potentially useful in the treatment of neurological conditions like Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c1-26-12-3-4-14-13(7-12)18-19(24-14)20(22-9-21-18)29-8-17(25)23-11-2-5-15-16(6-11)28-10-27-15/h2-7,9,24H,8,10H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJJTKKOUOCOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

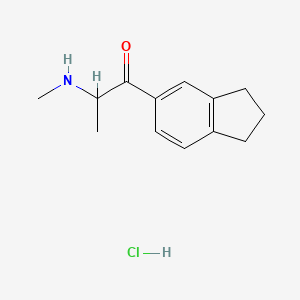

![N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride](/img/structure/B3011839.png)

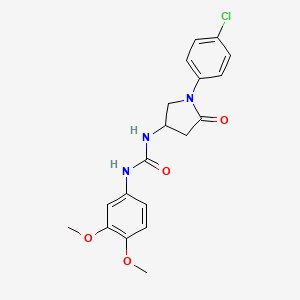

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)

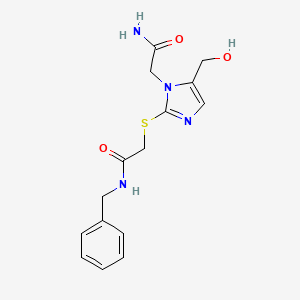

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)

![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)

![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)